molecular formula C6H12O6 B118824 D-[4-13C]Glucose CAS No. 84270-10-0

D-[4-13C]Glucose

Cat. No.: B118824
CAS No.: 84270-10-0
M. Wt: 181.15 g/mol
InChI Key: WQZGKKKJIJFFOK-CDAWROFUSA-N
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Description

N-T-Butylhydroxylamine, also known as N-tert-Butylhydroxylamine, is an organic compound with the molecular formula C₄H₁₁NO. It is a derivative of hydroxylamine where the hydrogen atom is replaced by a tert-butyl group. This compound is known for its antioxidant properties and has been studied for its potential neuroprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-T-Butylhydroxylamine can be synthesized through various methods. One common method involves the reaction of tert-butylamine with hydroxylamine-O-sulfonic acid. The reaction is typically carried out in an aqueous medium at a controlled temperature to yield N-T-Butylhydroxylamine .

Industrial Production Methods

In industrial settings, N-T-Butylhydroxylamine is produced through a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

N-T-Butylhydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

N-T-Butylhydroxylamine is unique due to its tert-butyl group, which enhances its stability and antioxidant properties compared to other hydroxylamines. Similar compounds include:

N-T-Butylhydroxylamine stands out due to its enhanced stability and effectiveness in reducing oxidative stress, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

(3R,4S,5S,6R)-6-(hydroxymethyl)(513C)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-CDAWROFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[13C@H]([C@@H]([C@H](C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70467202
Record name D-[4-13C]Glucose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70467202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84270-10-0
Record name D-[4-13C]Glucose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70467202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Accordingly, hetero-lactic fermentation of a mixture containing hexose and pentose may be performed. Hetero-lactic fermentation is conducted while neutralizing with ammonia to produce ammonium lactate and ethanol from hexose, and to produce ammonium lactate and ammonium acetate from pentose. Ammonium lactate and ammonium acetate are esterified with ethanol (if amount of ethanol obtained by fermentation is not enough, ethanol might be further added) to yield ethyl lactate and ethyl acetate, respectively. Ammonia generated at the time of esterification is recovered. Unreacted ethanol is distilled off, and purification of ethyl lactate is conducted by distillation with removing and recovering ethyl acetate.
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Synthesis routes and methods II

Procedure details

A 40-% D-fructose solution was adjusted to pH 11 for heating at 100° C. for 90 minutes by a batch-wise process. So as to maintain the pH, an appropriate volume of 4N NaOH was added every 30 minutes.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-[4-13C]Glucose
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D-[4-13C]Glucose
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D-[4-13C]Glucose
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D-[4-13C]Glucose
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D-[4-13C]Glucose
Reactant of Route 6
D-[4-13C]Glucose
Customer
Q & A

Q1: How does D-[4-¹³C]glucose contribute to understanding plant cell wall architecture?

A1: D-[4-¹³C]glucose serves as a valuable isotopic tracer in plant cell wall research. When supplied to growing plant cells, they incorporate this labeled glucose into newly synthesized cell wall polysaccharides, including xyloglucans (XG). The ¹³C isotope at the 4-position of glucose allows researchers to specifically track the fate and interactions of these molecules within the complex cell wall matrix using solid-state ¹³C-NMR spectroscopy [].

Q2: What key insights about xyloglucans were obtained using D-[4-¹³C]glucose in the study?

A2: By incorporating D-[4-¹³C]glucose and employing advanced NMR techniques, researchers identified two distinct populations of xyloglucans within mung bean cell walls []:

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